4'-(Methylsulfonyl)acetophenone
Overview
Description
Mechanism of Action
Target of Action
It is used in the synthesis of compounds with known targets, such as 3-(4-methylsulfonylphenyl)-4-phenyl-2(5h)-furanone, which has potent apoptosis-inducing ability .
Mode of Action
It is used as a biochemical reagent in the synthesis of other compounds . Its interaction with its targets and the resulting changes are subject to the specific context of its use in the synthesis of other compounds.
Biochemical Pathways
For instance, it is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has potent apoptosis-inducing ability .
Result of Action
For example, it is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has potent apoptosis-inducing ability .
Action Environment
It is recommended to be stored at ambient temperatures , indicating that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
4’-(Methylsulfonyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds that exhibit cyclooxygenase (COX-1 and COX-2) inhibitory activities . These interactions are crucial as they can influence the biochemical pathways and the overall biological activity of the compound.
Cellular Effects
4’-(Methylsulfonyl)acetophenone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4’-(Methylsulfonyl)acetophenone have been found to induce apoptosis in certain cell lines . This indicates its potential role in regulating cell death and survival mechanisms.
Molecular Mechanism
The molecular mechanism of 4’-(Methylsulfonyl)acetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-(Methylsulfonyl)acetophenone can change over time. The compound is stable under certain storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Its stability and activity may degrade over time, which can influence its long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-(Methylsulfonyl)acetophenone involves the reaction of 4-iodoacetophenone with sodium methanesulfonate in the presence of a catalyst such as cuprous iodide and an inorganic base like potassium carbonate. The reaction is carried out in toluene at 110°C under nitrogen protection for 24 hours . The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the synthesis of 4’-(Methylsulfonyl)acetophenone may involve similar reaction conditions but on a larger scale. The use of high-boiling polar solvents like dimethyl sulfoxide can be employed, although this may pose challenges in terms of solvent recovery and waste management .
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
4’-(Methylsulfonyl)acetophenone is used in the synthesis of several biologically active compounds:
Pharmaceuticals: It is an intermediate in the synthesis of anti-inflammatory drugs and other pharmaceuticals.
Organic Synthesis: Used in the preparation of complex organic molecules, including apoptosis-inducing agents and anti-inflammatory compounds.
Biological Research: Employed in studies related to enzyme inhibition and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Methylthio)acetophenone
- 4’-(Trifluoromethyl)acetophenone
- 4’-(Imidazol-1-yl)acetophenone
Uniqueness
4’-(Methylsulfonyl)acetophenone is unique due to its methylsulfonyl group, which imparts specific chemical properties and reactivity. This group makes the compound a valuable intermediate in the synthesis of various biologically active molecules, particularly those with anti-inflammatory and apoptosis-inducing activities .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZYDHKJNABPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145593 | |
Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-73-1 | |
Record name | 1-[4-(Methylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10297-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylsulfonylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10297-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(methylsulphonyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLSULFONYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65F147ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of 4'-(Methylsulfonyl)acetophenone derivatives explored in the research?
A1: Research primarily focuses on the potential of this compound derivatives as antidiabetic and anti-inflammatory agents. Specifically, these derivatives have shown inhibitory activity against α-glucosidase and α-amylase [], enzymes involved in carbohydrate digestion and linked to diabetes management, and cyclooxygenase-2 (COX-2) [], a key enzyme involved in inflammation.
Q2: How is the structure of this compound confirmed in the research?
A2: Researchers employ a combination of spectroscopic techniques to confirm the structure of this compound and its derivatives. These include:
- Mass spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns, aiding in structural elucidation. [, , ]
Q3: Can you provide an example of how this compound acts as a starting material for synthesizing more complex molecules?
A3: One example is the synthesis of Rofecoxib, a known COX-2 inhibitor. Researchers utilized this compound as the starting point. They subjected it to a series of reactions, including bromination, condensation, and cyclization, to achieve the desired Rofecoxib structure. This synthetic route proved to be shorter and utilized a readily available starting material. []
Q4: How do researchers study the interactions between this compound derivatives and their biological targets?
A4: Researchers utilize molecular docking studies to investigate the interactions between this compound derivatives and their target enzymes. These computational studies provide insights into the binding mode, interactions at the molecular level (such as hydrogen bonds and hydrophobic interactions), and potential reasons for the observed inhibitory activities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.